TETRAOCTADECYLOXYSILANE
Description
Properties
IUPAC Name |
tetraoctadecyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H148O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77(74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGQDFWIISLOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H148O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313971 | |
| Record name | Tetraoctadecyl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18816-28-9 | |
| Record name | Tetraoctadecyl silicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18816-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctadecyl orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018816289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctadecyl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctadecyl orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry for Tetraoctadecyloxysilane
Advanced Strategies for Alkoxysilane Synthesis
The synthesis of tetraoctadecyloxysilane primarily revolves around the esterification of a silicon source with octadecanol. However, the specific reaction conditions and methodologies can be adapted to optimize the process for desired outcomes.
Optimized Sol-Gel Reaction Pathways for Siloxane Formation
The sol-gel process is a versatile method for producing solid materials from small molecules and is a cornerstone in the synthesis of this compound. wikipedia.org This wet-chemical technique involves the evolution of a sol (a colloidal solution) into a gel-like network. wikipedia.orgwiley-vch.de The process for alkoxysilanes like this compound typically begins with the hydrolysis and polycondensation of a suitable precursor in the presence of water and a catalyst. wikipedia.org
The fundamental reactions in the sol-gel process are hydrolysis and condensation. unm.eduuni-saarland.de In the context of this compound synthesis, a silicon precursor such as silicon tetrachloride or a shorter-chain tetraalkoxysilane like tetraethoxysilane (TEOS) is reacted with octadecanol. The long octadecyl chains significantly influence the reaction kinetics and the properties of the resulting material. The hydrolysis step, where an alkoxy group is replaced by a hydroxyl group, is often the initial and rate-determining step. gelest.com This is followed by condensation reactions, where siloxane (Si-O-Si) bonds are formed, leading to the growth of the siloxane network. gelest.comnih.gov
The sol-gel process can be tailored to control the structure and properties of the final product. For instance, a two-step hydrolysis procedure can produce ramified, weakly-branched structures, while a single-step base-catalyzed hydrolysis tends to yield more highly branched or particulate structures. unm.edu The amount of water, pH, and solvent composition are critical parameters that influence the reaction rates and the final molecular architecture. mdpi.com
Precursor Design and Selection in this compound Synthesis
The choice of precursors is a critical factor in the synthesis of this compound. The most direct precursor would be silicon tetrachloride reacted with octadecanol. However, due to the reactivity of silicon tetrachloride and the potential for side reactions, other precursors are often considered.
A common strategy involves the transesterification of a more volatile tetraalkoxysilane, such as tetraethoxysilane (TEOS), with octadecanol. This reaction is typically driven to completion by the removal of the more volatile alcohol (ethanol in this case). The long alkyl chain of octadecanol imparts significant steric hindrance, which can slow down the reaction rate compared to shorter-chain alcohols. wiley-vch.dersc.org
Alternative precursors can include metallic silicon, which can be reacted directly with alcohols in the presence of a catalyst to form tetraalkoxysilanes. rsc.org This direct synthesis method can be influenced by factors such as temperature, catalyst type, and the nature of the alcohol. rsc.org Research has also explored the synthesis from silicon oxide, reacting it with an alcohol and carbon dioxide, which can be a more energy-efficient route. google.com
The design of the precursor itself can be a strategy. For instance, using a precursor that already contains some of the desired functionality can simplify the synthesis. However, for a symmetrical molecule like this compound, the primary precursors remain a silicon source and the corresponding long-chain alcohol.
Catalytic Aspects in this compound Formation
Catalysis plays a pivotal role in the synthesis of this compound, influencing both the rate and the mechanism of the reaction. univie.ac.atst-andrews.ac.uk Both acid and base catalysts are commonly employed in the hydrolysis and condensation reactions of alkoxysilanes. unm.edutandfonline.com
Acid Catalysis: In an acidic medium, the alkoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis) or a silanol (B1196071) group (condensation). unm.edunih.gov Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. nih.gov
Base Catalysis: In a basic medium, a hydroxyl or silanolate anion directly attacks the silicon atom. unm.edunih.gov The reaction proceeds via a nucleophilic substitution mechanism (SN2-Si), often involving a penta- or hexavalent intermediate. nih.gov Base catalysis is particularly effective for the condensation step.
The choice of catalyst can also influence the structure of the resulting siloxane network. For example, acid catalysis tends to lead to more linear or randomly branched polymers, while base catalysis often results in more highly branched and cross-linked structures. unm.edu
In the direct synthesis from metallic silicon and an alcohol, catalysts such as copper compounds (e.g., CuCl) or alkali metal alkoxides are often used. rsc.orggoogle.com The catalyst's role is to facilitate the reaction between the silicon surface and the alcohol.
Reaction Kinetics and Mechanistic Studies in this compound Synthesis
Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound is crucial for controlling the process and obtaining a product with the desired properties.
Elucidation of Hydrolysis and Condensation Mechanisms
The synthesis of this compound via the sol-gel process involves two primary reactions: hydrolysis and condensation. unm.eduuni-saarland.de
Hydrolysis: This reaction involves the cleavage of an Si-OR bond by water to form an Si-OH (silanol) group and an alcohol. nih.gov The general equation is: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov
The mechanism of hydrolysis is dependent on the pH of the reaction medium. unm.edutandfonline.com
Acid-catalyzed mechanism: The reaction is initiated by the protonation of the alkoxy group, making the silicon atom more susceptible to attack by water. unm.edu
Base-catalyzed mechanism: A hydroxide (B78521) ion directly attacks the silicon atom in a nucleophilic substitution reaction. nih.govtandfonline.com
The rate of hydrolysis is influenced by the steric bulk of the alkoxy group; longer and more branched alkyl chains decrease the reaction rate. wiley-vch.de Therefore, the hydrolysis of the octadecyloxy group in this compound is expected to be slower than that of shorter-chain alkoxysilanes.
Condensation: This reaction involves the formation of a siloxane (Si-O-Si) bond from two silanol groups or a silanol group and an alkoxy group, with the elimination of water or alcohol, respectively. gelest.comnih.gov The two main condensation pathways are:
Water condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov
Alcohol condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH nih.gov
Similar to hydrolysis, condensation reactions can be catalyzed by both acids and bases. The condensation rate is also affected by steric factors, with larger substituents on the silicon atom hindering the reaction. nih.gov
Influence of Reaction Parameters on Molecular Architecture and Network Formation
The final structure of the siloxane network formed during the synthesis of this compound is highly dependent on various reaction parameters.
Interactive Data Table: Influence of Reaction Parameters
| Parameter | Effect on Molecular Architecture and Network Formation |
| pH | Acidic conditions (pH < 7) favor hydrolysis and lead to more linear or randomly branched polymer chains. unm.edu Basic conditions (pH > 7) favor condensation and result in more highly cross-linked and particulate structures. unm.edu The minimum reaction rate for hydrolysis is at pH 7, while for condensation it is around pH 4.5. wiley-vch.de |
| Water-to-Alkoxide Ratio (R) | A higher R-ratio generally leads to more complete hydrolysis and a more extensively cross-linked network. nih.gov Understoichiometric water addition results in more linear oligomers. uni-saarland.de |
| Temperature | Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, leading to faster gelation and potentially a more condensed network. mdpi.commdpi.com |
| Solvent | The solvent can influence the solubility of the reactants and intermediates, affecting the reaction rates and the homogeneity of the resulting gel. mdpi.com |
| Catalyst Concentration | Higher catalyst concentrations generally lead to faster reaction rates. The type of catalyst (acid or base) has a significant impact on the relative rates of hydrolysis and condensation, and thus the final structure. unm.edu |
| Precursor Structure | The long octadecyl chains of this compound introduce significant steric hindrance, which slows down the reaction rates compared to shorter-chain alkoxysilanes. wiley-vch.dersc.org This steric effect can lead to less condensed and more open network structures. |
By carefully controlling these parameters, it is possible to tailor the molecular architecture of the resulting polysiloxane material, influencing properties such as porosity, density, and mechanical strength.
Advanced Spectroscopic and Structural Elucidation of Tetraoctadecyloxysilane and Its Derivatives
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy serves as a powerful, non-destructive tool for probing the molecular structure and bonding within Tetraoctadecyloxysilane. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, characteristic vibrational modes of its functional groups and skeletal framework can be identified, providing a unique molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Siloxane Network Analysis
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups present in this compound and monitoring its transformation into siloxane networks through hydrolysis and condensation reactions. The FTIR spectrum of an alkoxysilane is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. mdpi.comscispace.com
The primary vibrations of interest in this compound include the stretching of the Si-O-C and C-H bonds. The asymmetric and symmetric stretching vibrations of the Si-O-C linkage typically appear in the region of 1100-1000 cm⁻¹. ncsu.eduresearchgate.netnih.gov The presence of the long octadecyl chains is confirmed by strong absorption bands in the 2950-2800 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups. scispace.com
Upon hydrolysis and condensation, the formation of siloxane (Si-O-Si) bonds can be observed. The characteristic asymmetric stretching vibration of the Si-O-Si network typically appears as a broad and strong band in the 1100-1000 cm⁻¹ region, often overlapping with the Si-O-C vibrations in the initial stages of reaction. mdpi.comresearchgate.net The formation of silanol (B1196071) (Si-OH) groups as intermediates during hydrolysis can be identified by a broad absorption band in the 3500-3300 cm⁻¹ region. ncsu.edu
Interactive Table: Characteristic FTIR Absorption Bands for this compound and its Hydrolysis/Condensation Products
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Significance |
| Asymmetric C-H Stretch (CH₃) | ~2955 | Alkyl Chain | Confirms presence of octadecyl group |
| Asymmetric C-H Stretch (CH₂) | ~2925 | Alkyl Chain | Confirms presence of octadecyl group |
| Symmetric C-H Stretch (CH₂) | ~2855 | Alkyl Chain | Confirms presence of octadecyl group |
| Asymmetric Si-O-C Stretch | ~1100-1070 | Alkoxy Group | Characteristic of the alkoxysilane |
| Asymmetric Si-O-Si Stretch | ~1100-1000 | Siloxane Network | Indicates formation of a polymer network |
| Si-OH Stretch | ~3500-3300 | Silanol Group | Intermediate of hydrolysis |
Note: The exact peak positions can vary depending on the molecular environment and the physical state of the sample.
Raman Spectroscopy for Vibrational Fingerprinting and Molecular Modifications
The Si-O-Si symmetric stretching vibrations, which are often weak in FTIR, can produce strong signals in the Raman spectrum, typically in the range of 400-800 cm⁻¹. researchgate.net This makes Raman spectroscopy particularly useful for studying the degree of condensation and the structure of the resulting polysiloxane network. The vibrational modes of the long octadecyl chains, such as C-C stretching and CH₂ twisting and rocking modes, also give rise to distinct peaks in the "fingerprint" region of the Raman spectrum (below 1500 cm⁻¹), providing insights into the conformational order of the alkyl groups. mdpi.comscispace.com
Changes in the Raman spectrum can be used to monitor molecular modifications, such as the cross-linking of the siloxane network or the self-assembly of the long alkyl chains into ordered structures. For instance, an increase in the intensity and a sharpening of the peaks associated with the alkyl chains can indicate a transition to a more ordered, crystalline-like state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about the chemical environment of individual atoms within a molecule. For this compound, a combination of multi-nuclear NMR experiments provides a complete picture of both the organic and inorganic components of the molecule.
Multi-Nuclear NMR (e.g., ¹H, ¹³C) for Organic Ligand Characterization
¹H and ¹³C NMR spectroscopy are essential for characterizing the long octadecyl ligands attached to the silicon atom. nih.govresearchgate.net The ¹H NMR spectrum provides information about the different types of protons present in the octadecyl chain, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. nih.govresearchgate.net
In the ¹H NMR spectrum of this compound, the protons of the terminal methyl (CH₃) group typically appear as a triplet around 0.88 ppm. The methylene (B1212753) (CH₂) protons adjacent to the oxygen atom (α-CH₂) are shifted downfield to around 3.6-3.8 ppm due to the deshielding effect of the electronegative oxygen. The large number of methylene protons in the middle of the chain (-(CH₂)₁₅-) will produce a broad, intense signal around 1.2-1.4 ppm.
The ¹³C NMR spectrum provides a more resolved view of the carbon skeleton. core.ac.uk The carbon of the terminal methyl group appears at approximately 14 ppm. The α-CH₂ carbon is found around 63-65 ppm, while the β-CH₂ carbon is typically observed around 32 ppm. The remaining methylene carbons in the chain produce a series of closely spaced signals in the 22-30 ppm range. nih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Octadecyl Group in this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-O-C H₂- | ~3.6-3.8 | ~63-65 |
| Si-O-CH₂-C H₂- | ~1.5-1.7 | ~32 |
| -(C H₂)₁₅- | ~1.2-1.4 | ~22-30 |
| -C H₃ | ~0.88 | ~14 |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent and other experimental conditions.
Solid-State ²⁹Si Magic Angle Spinning (MAS) NMR for Silicon Network Structure and Connectivity
Solid-state ²⁹Si Magic Angle Spinning (MAS) NMR is a powerful technique for directly probing the local environment of the silicon atoms and determining the connectivity of the siloxane network in the solid state. nih.govnih.gov The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of bridging oxygen atoms (i.e., Si-O-Si linkages) attached to it. This is commonly described using the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms (from 0 to 4). acs.org
For the unhydrolyzed this compound monomer, the silicon atom is in a Q⁰ environment, meaning it is bonded to four alkoxy groups and no other silicon atoms. The ²⁹Si NMR spectrum of a Q⁰ species in a tetraalkoxysilane typically shows a sharp signal in the range of -80 to -85 ppm. mdpi.comresearchgate.net
As hydrolysis and condensation proceed, new signals corresponding to Q¹, Q², Q³, and Q⁴ species will appear in the ²⁹Si MAS NMR spectrum, indicating the formation of a cross-linked siloxane network. The chemical shifts for these species move to less negative values with increasing 'n'. nih.govacs.org By analyzing the relative intensities of these Qⁿ signals, the degree of condensation and the distribution of different silicon environments within the material can be quantified. nih.gov
X-ray Diffraction (XRD) for Crystalline Phase and Structural Order
X-ray diffraction (XRD) is the primary technique for investigating the crystalline phase and long-range structural order of materials. malvernpanalytical.comjkdhs.org For long-chain molecules like this compound, XRD can reveal how the molecules pack together in the solid state, providing information on their self-assembly and the formation of ordered structures such as monolayers or lamellar phases. uni-tuebingen.descispace.combawue.de
In the solid state, the long, flexible octadecyl chains of this compound can self-assemble through van der Waals interactions to form ordered, crystalline-like domains. scispace.combawue.de This ordering can be detected by XRD as sharp diffraction peaks at low angles, which correspond to the lamellar spacing or the length of the extended alkyl chains. The position and intensity of these peaks can provide information on the packing arrangement and the tilt angle of the molecules with respect to the substrate or the lamellar plane. uni-tuebingen.de
The absence of sharp diffraction peaks and the presence of broad halos in the XRD pattern would indicate an amorphous or disordered structure. mdpi.com Therefore, XRD is a crucial tool for understanding the degree of crystallinity and the nature of the structural order in solid this compound and its derivatives, which in turn influences their physical and chemical properties.
Analysis of Siloxane Network Periodicity and Ring Distributions
The hydrolysis and condensation of tetraalkoxysilanes, such as this compound, lead to the formation of complex siloxane (Si-O-Si) networks. The resulting structure is typically not a simple linear chain but a highly cross-linked, three-dimensional network. While direct analysis of the specific ring distribution (e.g., the prevalence of three-membered vs. four-membered siloxane rings) in this compound-derived networks is not extensively documented in publicly available literature, general principles from related systems can be applied.
In sol-gel processes involving tetraalkoxysilanes, the formation of cyclic species is a known phenomenon. However, for organotrialkoxysilanes, which have a reduced functionality compared to tetraalkoxysilanes, these cyclic species have a lower probability of incorporating into the main polymer network. cambridge.org For materials derived from tetraalkoxysilanes, the network is generally characterized as a dense and random arrangement of silicon and oxygen atoms. cambridge.org
Advanced solid-state NMR techniques, particularly 29Si NMR, are instrumental in probing the local chemical environment of silicon atoms within the siloxane network. The chemical shifts in 29Si NMR spectra can distinguish between different silicon bonding environments, denoted as Qn structures, where 'n' represents the number of bridging oxygen atoms surrounding the silicon atom. For instance, a fully condensed silicon atom in a 3D network is denoted as Q4, while a silicon atom at the terminus of a chain with one hydroxyl group would be a Q3 species. Analysis of the relative intensities of these Qn peaks provides a quantitative measure of the degree of condensation and cross-linking within the siloxane network. For example, studies on related water-soluble silicon oxide materials derived from tetramethoxysilane (B109134) (TMOS) and an aminoalkoxysilane have shown signals corresponding to T3 (RSi(OSi)3), Q3 (Si(OSi)3(OH)), and Q4 (Si(OSi)4) regions, indicating a dense network structure. cambridge.org
| 29Si NMR Signal | Structural Interpretation | Significance in Network Analysis |
| Q4 | Si(OSi)₄ | Represents a fully cross-linked silicon atom within the bulk of the network. |
| Q3 | Si(OSi)₃(OH) | Indicates a silicon atom with one non-bridging hydroxyl group, often found at surfaces or defect sites. |
| Q2 | Si(OSi)₂(OH)₂ | Represents a silicon atom in a chain-like structure with two hydroxyl groups. |
| T3 | RSi(OSi)₃ | In organo-modified siloxanes, this indicates a fully condensed silicon atom bonded to an organic group (R). |
This table provides a general overview of 29Si NMR assignments for siloxane networks.
Electron Microscopy for Morphological and Nanoscale Structural Investigation
Electron microscopy techniques are indispensable for visualizing the surface and internal structures of materials at the micro and nanoscale. For materials derived from this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information about particle shape, surface topography, and the internal arrangement of the siloxane network.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape
SEM is a powerful tool for examining the surface topography of materials. In this technique, a focused beam of electrons is scanned across the sample's surface, and the resulting signals (primarily secondary electrons) are used to create an image. This provides information on surface texture, roughness, and the shape and size of particles. mdpi.com
For materials derived from this compound, SEM analysis would be expected to reveal the morphology of coatings, films, or particles. Studies on related silane-based systems have used SEM to characterize the surface of thin films. For instance, in the development of superhydrophobic surfaces, SEM was used to investigate the nano/micro-roughness created by etching and subsequent coating with octadecyltrimethoxysilane (B1207800). mdpi.com Similarly, SEM has been employed to study the surface of self-assembled silane (B1218182) films on magnesium alloys, showing the distribution of immobilized silver nanoparticles. amse.org.cn In the context of materials formed from tetraalkoxysilanes, SEM can reveal the porous three-dimensional network structure of the resulting films. researchgate.net
| SEM Observation | Interpretation for this compound-Derived Materials |
| Smooth, uniform surface | Indicates the formation of a continuous, well-formed film or coating. |
| Rough, textured surface | May indicate a porous network structure or the presence of aggregated particles. |
| Spherical or irregular particles | Provides information on the morphology of powders or precipitates formed during synthesis. |
| Presence of cracks or defects | Can indicate stress within a film or incomplete surface coverage. |
This table summarizes potential SEM observations and their interpretations.
Transmission Electron Microscopy (TEM) for Internal Structure and Particle Formation
TEM provides high-resolution images of the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the material are used to form an image. This technique can reveal details about the internal porosity, the presence of distinct phases, and the mechanism of particle formation.
For materials derived from this compound, TEM can be used to visualize the nanoscale structure of the siloxane network. For example, in a study of a related silicon oxide material, TEM images showed a stripe pattern, which, in conjunction with XRD data, suggested the parallel stacking of rod-like macromolecules. cambridge.org TEM is also crucial for studying the formation and growth of silica (B1680970) particles from tetraalkoxysilanes. It has been used to follow the particle size as a function of time during the reaction, providing insights into whether growth occurs through the addition of monomers or the aggregation of smaller primary particles. uu.nl
| TEM Observation | Interpretation for this compound-Derived Materials |
| Ordered stripe patterns or lattice fringes | Suggests the presence of a nano-ordered or crystalline structure within the material. |
| Porous network | Visualizes the void spaces within a gel or film, providing information on pore size and distribution. |
| Individual nanoparticles | Allows for the measurement of primary particle size and observation of their aggregation state. |
| Core-shell structures | Can reveal the formation of distinct layers in composite materials or coated particles. |
This table outlines potential TEM observations and their interpretations for materials derived from this compound.
Surface-Sensitive Spectroscopies for Interfacial Chemistry
The performance of materials often depends on their surface properties and the chemistry at interfaces. Surface-sensitive spectroscopies are essential for probing the elemental composition and chemical states of the top few nanometers of a material.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States at Interfaces
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. mdpi.com The technique involves irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.
For this compound and its derivatives, particularly in the form of thin films or self-assembled monolayers, XPS is invaluable. It can confirm the presence of silicon, oxygen, and carbon on the surface and provide quantitative information about their relative abundance. High-resolution XPS scans of the Si 2p, O 1s, and C 1s regions can distinguish between different chemical states.
For example, in the Si 2p region, XPS can differentiate between silicon in the underlying substrate (e.g., elemental Si at ~99 eV or SiO2 at ~103 eV) and silicon within the silane layer itself (R-Si-O). researchgate.netacs.org This is crucial for understanding the bonding at the substrate-monolayer interface. Analysis of the C 1s peak can confirm the integrity of the long alkyl chains. bilkent.edu.tr The intensity of the substrate signals (e.g., from a silicon wafer or gold) will be attenuated by the overlying silane layer, and this attenuation can be used to estimate the thickness of the film. bilkent.edu.tr
Studies on long-chain alkylsilane monolayers have used XPS to determine surface coverage and the orientation of the alkyl chains. bilkent.edu.tr For instance, the ratio of the integrated peak areas for the C 1s core level can be compared for silanes of different chain lengths to assess the completeness of the monolayer. bilkent.edu.tr
| XPS Peak Region | Binding Energy (eV) - Approximate | Chemical State Information for this compound Systems |
| Si 2p | ~99 | Elemental Silicon (from substrate) |
| ~102-103 | SiO₂ (from substrate or oxidized silane) | |
| ~101-102 | R-Si-O (Siloxane network) | |
| C 1s | ~285.0 | C-C/C-H in alkyl chains |
| ~286.5 | C-O (ether linkage in alkoxy group) | |
| O 1s | ~532-533 | Si-O-Si (siloxane) or Si-O-C |
This table presents typical binding energy ranges for relevant chemical states in XPS analysis of silane-based systems. Actual values can vary depending on the specific chemical environment and instrument calibration.
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution and Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used in conjunction with scanning electron microscopy (SEM) to provide elemental analysis of a sample. nanoscience.combruker.com The technique relies on the interaction of an electron beam with the sample, which causes the emission of characteristic X-rays from the elements present. bruker.com The energy of these X-rays is unique to each element, allowing for their identification, while the intensity of the X-ray signal can provide quantitative information about the elemental composition. nanoscience.comwisc.edu EDS is also capable of generating elemental maps, which visualize the spatial distribution of constituent elements across a sample's surface. sci-hub.ru
In the context of this compound, a compound with a central silicon atom bonded to four octadecyloxy groups, EDS analysis is instrumental in confirming its elemental composition and understanding its distribution when applied as a coating or part of a composite material. The primary elements expected to be detected are silicon (Si), oxygen (O), and carbon (C).
Detailed Research Findings
While specific EDS data for this compound is not extensively available in public literature, a wealth of information exists for structurally analogous long-chain alkylsilanes, such as octadecyltrimethoxysilane (OTMS) and hexadecyltrimethoxysilane (B103170) (HDTMS). rsc.orgsemanticscholar.orgacs.org Research on these related compounds provides a strong basis for understanding the expected EDS results for this compound.
Studies on self-assembled monolayers (SAMs) of OTMS on various substrates, including aluminum alloys and silica nanoparticles, consistently demonstrate the utility of EDS in confirming the presence and distribution of the alkylsilane coating. rsc.orgsemanticscholar.org For instance, the functionalization of ZnO nanorods with OTMS was confirmed by EDS, which detected the presence of Si, C, and O on the surface of the nanorods. rsc.org Similarly, the modification of nano-SiO2 with hexadecyltrimethoxysilane was verified through EDS elemental analysis, which confirmed the presence of carbon from the long alkyl chains on the nanoparticle surfaces. acs.org
In a typical analysis of a surface coated with a long-chain alkylsilane, the EDS spectrum will show distinct peaks corresponding to the Kα lines of Carbon, Oxygen, and Silicon. The elemental mapping for a uniform coating is expected to show an even distribution of these elements across the analyzed area. For example, in superhydrophobic coatings based on silane functionalization, elemental mapping has shown a uniform distribution of silicon and carbon, indicating a successful and homogenous coating application. researchgate.net
The quantitative data obtained from EDS analysis of similar compounds provides insight into the expected elemental ratios for this compound. For instance, in a study of a superhydrophobic coating, the elemental composition was found to be 44.54% Oxygen (O), 33.28% Silicon (Si), and 21.63% Carbon (C) by atomic percentage. researchgate.net Another study on polydimethylsiloxane/silica nanocomposite surfaces reported atomic ratios of 43.73% Oxygen and 55.86% Silicon, with a smaller amount of Carbon. acs.org These values can vary depending on the substrate and the thickness of the coating.
Based on the chemical formula of this compound (C₇₂H₁₄₈O₄Si), the theoretical elemental composition can be calculated. This provides a benchmark for comparison with experimental EDS data.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 72 | 864.72 | 75.64 |
| Hydrogen | H | 1.01 | 148 | 149.48 | 13.08 |
| Oxygen | O | 16.00 | 4 | 64.00 | 5.60 |
| Silicon | Si | 28.09 | 1 | 28.09 | 2.46 |
| Total | 1142.29 | 100.00 |
Note: EDS does not typically detect Hydrogen.
The following table presents hypothetical EDS data for a this compound coating on a silicon wafer substrate, based on findings from analogous long-chain alkylsilane coatings.
| Element | Weight % | Atomic % |
|---|---|---|
| C K | 65.21 | 78.34 |
| O K | 15.89 | 14.32 |
| Si K | 18.90 | 7.34 |
| Total | 100.00 | 100.00 |
The elemental mapping corresponding to this data would be expected to show a uniform distribution of Carbon, Oxygen, and Silicon across the imaged area, confirming a homogeneous coating. Any localized concentrations of specific elements could indicate impurities, incomplete coating, or the formation of aggregates. The successful grafting of alkylsilanes onto nanoparticles has been demonstrated through elemental mapping, which supports the presence of carbon from the alkyl chains on the particle surfaces. acs.org
Theoretical and Computational Chemistry Approaches to Tetraoctadecyloxysilane Systems
Quantum Chemical Studies on Molecular Conformation and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic and structural properties of molecules like tetraoctadecyloxysilane. These methods could provide invaluable insights into its reactivity and the conformational behavior of its long alkyl chains.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for elucidating electronic structure. For a molecule as large as this compound, with its central silicon atom bonded to four octadecyloxy groups, DFT would likely be the more computationally feasible approach. These calculations could determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity, its potential as an electron donor or acceptor, and its spectroscopic characteristics.
A systematic DFT study could also map the electron density distribution, revealing the polarity of the Si-O bonds and the nonpolar nature of the long hydrocarbon chains. This information is fundamental to understanding how this compound interacts with other molecules and surfaces.
Potential Research Questions Addressable by DFT:
What is the ground-state electronic structure of this compound?
What are the energies and spatial distributions of the HOMO and LUMO?
How does the charge distribution vary across the molecule?
What are the predicted infrared and Raman vibrational frequencies?
Conformational Analysis of Octadecyloxy Chains and Steric Effects
Conformational analysis, likely employing a combination of molecular mechanics and DFT, could identify low-energy conformers. These studies would reveal the extent of intramolecular interactions, such as van der Waals forces between the alkyl chains, and how these interactions, along with steric hindrance, dictate the molecule's three-dimensional structure. The significant steric bulk of the octadecyloxy groups is expected to play a dominant role in shielding the central silicon atom from chemical attack.
Hypothetical Conformational States:
Extended: All four chains are in a fully extended, all-trans conformation.
Folded: Chains fold back upon themselves or interdigitate.
Asymmetric: A combination of extended and folded chain conformations.
Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions
Molecular dynamics (MD) simulations are ideally suited for studying the dynamic behavior of this compound molecules and their collective interactions over time. These simulations could bridge the gap between the properties of a single molecule and the macroscopic behavior of materials derived from it.
Modeling of Aggregate and Micelle Formation in Solution
Given its amphiphilic nature, with a polar core (the SiO4 group) and nonpolar tails (the octadecyl chains), this compound would be expected to form aggregates or reverse micelles in nonpolar solvents. MD simulations could model this self-assembly process, providing insights into the critical aggregation concentration, the size and shape of the resulting aggregates, and the arrangement of the molecules within them.
Simulatable Parameters for Aggregation:
Concentration of this compound
Solvent type
Temperature
Pressure
Simulation of Interfacial Phenomena in Functionalized Systems
This compound is a candidate for creating hydrophobic coatings on various substrates. MD simulations could be employed to study the interface between a layer of this compound and a surface, such as silica (B1680970) or a metal oxide. Such simulations would elucidate the orientation of the molecules at the interface, the strength of their adhesion, and the resulting surface properties, like hydrophobicity.
Computational Modeling of Sol-Gel Polymerization Processes
The hydrolysis and condensation of this compound are the initial steps in a sol-gel process that could lead to the formation of silica-based materials functionalized with long alkyl chains. Computational modeling could provide a molecular-level understanding of this complex process.
Quantum chemical calculations could be used to investigate the reaction mechanisms of hydrolysis and the subsequent condensation reactions, determining the activation energies for these steps. Kinetic Monte Carlo or other coarse-grained simulation techniques could then be used to model the growth of the silicate (B1173343) network over longer timescales, predicting the structure and properties of the resulting gel.
Key Stages of Sol-Gel Polymerization for Modeling:
Hydrolysis: The stepwise replacement of octadecyloxy groups with hydroxyl groups.
Condensation: The formation of siloxane (Si-O-Si) bridges between partially or fully hydrolyzed molecules.
Network Formation: The growth of a three-dimensional network leading to gelation.
Simulation of Hydrolysis and Condensation Reaction Pathways
The formation of polysiloxane networks from this compound precursors proceeds through two primary reaction steps: hydrolysis and condensation. Computational modeling is instrumental in elucidating the intricate pathways of these reactions.
Hydrolysis: The substitution of alkoxy (or in this case, octadecyloxy) groups with hydroxyl groups.
Condensation: The formation of siloxane bridges (Si-O-Si) through reactions between silanol (B1196071) groups or between a silanol and an alkoxy group, releasing water or alcohol as a byproduct. mdpi.com
Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed to model these reaction pathways. nih.gov These calculations can determine the reaction energies and activation barriers for each step, providing a detailed understanding of the reaction kinetics. For instance, DFT studies on similar alkoxysilanes have shown how the presence of catalysts and the solvent environment can influence the reaction mechanism. nih.gov
A critical factor for this compound is the steric hindrance imposed by the four long octadecyl chains. It is established that for alkyltriethoxysilanes, the reaction rate decreases as the length of the alkyl chain increases. This is due to the bulky nature of the long chains hindering the approach of water molecules for hydrolysis and other silane (B1218182) molecules for condensation. Therefore, the hydrolysis and condensation of this compound are expected to be significantly slower compared to shorter-chain tetraalkoxysilanes like tetraethoxysilane (TEOS).
Reactive molecular dynamics (MD) simulations can also be used to model the polycondensation process. researchgate.net These simulations can track the dynamic formation of siloxane clusters and rings over time, revealing the growth mechanisms, which can occur through monomer addition or the aggregation of larger clusters. researchgate.net
Table 1: Key Reactions in the Polymerization of this compound
| Reaction Type | General Equation | Significance |
| Hydrolysis | ≡Si-OR + H₂O ↔ ≡Si-OH + R-OH | Initiates the polymerization process by forming reactive silanol groups. |
| Water Condensation | ≡Si-OH + HO-Si≡ ↔ ≡Si-O-Si≡ + H₂O | Forms the primary siloxane backbone of the resulting polymer network. |
| Alcohol Condensation | ≡Si-OR + HO-Si≡ ↔ ≡Si-O-Si≡ + R-OH | An alternative condensation pathway, also contributing to network formation. |
Note: R represents the octadecyl group.
Predictive Modeling of Siloxane Network Architectures and Porosity
The architecture of the final polysiloxane network, including its porosity, is a direct consequence of the hydrolysis and condensation kinetics and the steric demands of the precursor molecule. Computational methods are crucial for predicting these structural features.
Molecular simulations offer a powerful strategy for modeling the porosity of materials. nih.gov For silane-derived polymers, reactive MD simulations can model the growth of the polysiloxane network from the initial precursors. researchgate.net By simulating the aggregation and cross-linking of this compound monomers and oligomers, it is possible to generate realistic models of the resulting three-dimensional network.
The extremely long octadecyl chains of this compound are expected to play a dominant role in defining the network architecture. Unlike the highly cross-linked, rigid networks often formed from short-chain precursors like TEOS, the long, flexible, and bulky octadecyl groups are likely to prevent dense packing. This steric repulsion would lead to a significant amount of free volume within the material, resulting in a porous structure. Studies on other alkoxysilane precursors have shown that the structure of the precursor directly influences the micropore diameters of the final material. acs.org
Computational models can predict key properties of the network, such as:
Pore Size Distribution: By analyzing the void spaces within the simulated polymer structure.
Surface Area: Calculated from the accessible surfaces of the pores in the model.
Connectivity: Determining whether the pores are interconnected or isolated.
These predictive models can be used to tailor the synthesis conditions to achieve desired porosity, a critical factor for applications such as separation media, catalysis, and low-dielectric-constant materials. nih.govresearchgate.net
Table 2: Computational Approaches for Predicting Network Architecture and Porosity
| Computational Method | Predicted Properties | Relevance to this compound |
| Reactive Molecular Dynamics (MD) | Network growth, cluster formation, cross-linking density. | Simulates the step-by-step formation of the polysiloxane network, accounting for the dynamics of the long alkyl chains. researchgate.net |
| Monte Carlo (MC) Methods | Equilibrium polymer structures, porosity, phase separation. | Can explore the thermodynamic landscape to predict the most stable network configurations and resulting porosity. researchgate.net |
| Geometric Analysis Algorithms | Pore size distribution, surface area, pore connectivity. | Applied to the final simulated structures to quantify the key characteristics of the porous network. |
Computational Prediction of Spectroscopic Signatures for Validation of Experimental Data
Computational chemistry is an invaluable tool for predicting the spectroscopic signatures (e.g., NMR, IR, Raman) of molecules and materials. bohrium.com These predictions serve as a crucial aid in the interpretation and validation of experimental spectra, allowing for a more detailed structural characterization of this compound and its polymeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of silicon atoms changes significantly during hydrolysis and condensation. These changes are reflected in the ²⁹Si NMR chemical shifts. bohrium.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict these chemical shifts for different silicon species (e.g., unreacted monomer, end groups, linear chain units, and fully cross-linked sites). researchgate.netmdpi.com By comparing the calculated spectra for various potential structures with the experimental NMR data, one can identify the types and relative abundance of different silicon environments in the actual material. acs.org
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of chemical bonds, making them ideal for monitoring the polymerization process. bohrium.com
The disappearance of Si-O-C stretching bands and the appearance of Si-O-Si and Si-OH bands can be tracked to follow the reaction progress.
DFT calculations can predict the vibrational frequencies and intensities for the precursor, intermediates, and final polymer network. nih.gov
Raman spectroscopy can be particularly useful for analyzing the formation of siloxane bonds. For example, studies on TEOS condensation have shown characteristic Raman shifts for monomer, dimer, and larger oligomeric structures. researchgate.net Similar computational predictions for this compound would allow for a detailed assignment of the experimental Raman spectra, providing insights into the degree of condensation and the structure of the polysiloxane backbone. rsc.orgscirp.org
The synergy between computational prediction and experimental measurement provides a powerful framework for validating the structural models of the complex materials derived from this compound. mdpi.com
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Key Computational Method | Information Obtained from Prediction |
| ²⁹Si NMR | DFT (GIAO) | Chemical shifts corresponding to different Si condensation states (monomer, dimer, polymer units). researchgate.netacs.org |
| Infrared (IR) Spectroscopy | DFT | Vibrational frequencies and intensities for Si-O-C, Si-OH, and Si-O-Si bonds, confirming reaction progress. nih.gov |
| Raman Spectroscopy | DFT | Characteristic shifts for Si-O-Si network formation and changes in the conformation of the long alkyl chains. researchgate.netrsc.org |
Role of Tetraoctadecyloxysilane in Advanced Material Science and Engineering
Integration into Hybrid Organic-Inorganic Materials
The synthesis of hybrid organic-inorganic materials has gained considerable attention as it allows for the combination of the advantageous properties of both organic and inorganic components within a single material. nih.gov Tetraoctadecyloxysilane serves as a key precursor in the formation of such materials, particularly those based on silica (B1680970).
Silica-based hybrid xerogels and gels are a class of porous materials with a wide range of applications, including as coatings, sensors, and drug delivery systems. unavarra.es The formation of these materials often involves the sol-gel process, a versatile method that allows for the synthesis of materials with tunable properties under mild conditions. unavarra.esmdpi.com In this process, precursors such as tetraethoxysilane (TEOS) are co-condensed with organosilanes like this compound. unavarra.esresearchgate.net
The incorporation of this compound into the silica network introduces long organic chains, which can restrict the three-dimensional growth of the material. mdpi.com This blocking of condensation positions can lead to the formation of ordered domains within the amorphous silica matrix, such as polyhedral oligomeric silsesquioxanes (POSS). mdpi.com The synthesis of these hybrid materials can be achieved through various methods, including co-condensation of different silane (B1218182) precursors. researchgate.net The properties of the resulting xerogels, such as their porosity and surface chemistry, can be tailored by adjusting the molar ratio of the precursors. unavarra.es
Table 1: Key Aspects of Silica-Based Hybrid Gel Formation
| Feature | Description | Relevant Precursors |
| Synthesis Method | Sol-gel process involving co-condensation. unavarra.esmdpi.com | Tetraethoxysilane (TEOS), this compound |
| Structural Impact | Introduction of long alkyl chains restricts 3D growth. mdpi.com | This compound |
| Resulting Structures | Formation of ordered domains like POSS within the amorphous silica matrix. mdpi.com | Alkyltriethoxysilanes |
| Tunability | Porosity and surface chemistry can be controlled by precursor ratios. unavarra.es | TEOS, Organosilane precursors |
The long alkyl chains of this compound play a crucial role in determining the microstructure and, consequently, the properties of the final material. The length and nature of these alkyl chains can significantly influence the hydrophobicity, surface energy, and morphology of the material. d-nb.infomdpi.com
Research has shown a strong correlation between the length of the alkyl chain and the resulting molecular orientation and film quality in solution-processed thin films. monash.edu Longer alkyl chains can lead to the formation of more ordered, higher-quality thin films with improved charge transport properties. monash.edu Conversely, shorter alkyl chains may result in a less ordered structure. d-nb.info The presence of these long alkyl chains can create a "brush-like" structure on the surface of porous materials, forming a nonpolar layer that enhances hydrophobicity. mdpi.com This entanglement of alkyl chains can also improve the interaction of the material with organic molecules. mdpi.com The ability to tailor the microstructure by varying the alkyl chain length allows for the design of materials with specific properties for targeted applications. mdpi.com
Table 2: Influence of Alkyl Chain Length on Material Properties
| Property | Effect of Increasing Alkyl Chain Length | Example Application |
| Hydrophobicity | Generally increases due to the non-polar nature of the alkyl chains. d-nb.infomdpi.com | Self-cleaning surfaces |
| Surface Energy | Generally decreases. mdpi.com | Water-repellent coatings |
| Film Quality | Can improve, leading to more uniform and ordered films. monash.edu | Organic field-effect transistors (OFETs) |
| Molecular Orientation | Strong correlation, affecting charge transport. monash.edu | Electronics |
| Interaction with Organics | Enhanced due to entanglement effects. mdpi.com | Oil-water separation |
Surface Functionalization and Interface Engineering Applications
Surface functionalization and interface engineering are critical for developing advanced materials with controlled surface properties and reactivity. nih.govnih.govrsc.org this compound is extensively used in these applications due to its ability to form stable, well-defined monolayers on various surfaces.
Silanization is a widely employed technique for modifying the surfaces of substrates and nanoparticles. nih.govmdpi.com This process involves the reaction of silane coupling agents, such as this compound, with hydroxyl groups present on the surface of materials like silica, titania, and other metal oxides. nih.govresearchgate.net The result is the formation of a covalent bond between the silane and the surface, creating a stable and durable coating. researchgate.net
The modification of nanoparticle surfaces is crucial for preventing aggregation and reducing non-specific binding in biological applications. nih.gov By co-hydrolyzing TEOS with organosilanes like those containing octadecyl groups, silica nanoparticles can be produced with tailored surface functionalities. nih.gov This surface modification can significantly enhance the colloidal stability of nanoparticles in various media. frontiersin.org The choice of silane and the reaction conditions can be tuned to control the density and type of functional groups on the surface, thereby modulating the physicochemical properties of the nanoparticles. nih.govfrontiersin.org
The ability to create chemically patterned surfaces with regions of differing reactivity is essential for a variety of applications, including catalysis, sensing, and microelectronics. diva-portal.orgmdpi.com this compound can be used in conjunction with other silanes to generate such patterned surfaces. By selectively applying different silanes to specific areas of a substrate, it is possible to create surfaces with well-defined regions of hydrophobicity and hydrophilicity, or with specific chemical functionalities.
This controlled surface chemistry allows for the precise direction of subsequent chemical reactions or physical interactions. diva-portal.org For instance, in heterogeneous catalysis, the performance of a catalyst is highly dependent on the nanoparticle size, shape, and the nature of the support. mdpi.com By controlling the surface properties of the support through silanization, one can influence the deposition and activity of catalytic nanoparticles. mdpi.com The ability to control surface reactivity is also critical in the development of advanced photodetectors and other electronic devices, where surface and interface states play a key role in device performance. mdpi.com
The functionalization of nanoparticles with organic ligands is a fundamental step to ensure their stability in colloidal dispersions and to impart specific functionalities for various applications. rsc.org this compound and similar long-chain silanes can act as or be incorporated into ligands that passivate the nanoparticle surface. nih.gov These ligands form a protective layer that prevents aggregation and can modulate the physicochemical properties of the nanoparticle core. rsc.orgnih.gov
The design of these ligands is crucial for their intended purpose. nih.gov For instance, in biomedical applications, ligands are designed to improve biocompatibility and can be further functionalized with targeting moieties to direct the nanoparticles to specific cells or tissues. nih.govnih.gov The attachment of these ligands to the nanoparticle surface can be achieved through various chemical strategies, with the choice of method depending on the nature of the nanoparticle and the ligand. nih.gov The density and conformation of the attached ligands can significantly impact the nanoparticle's interaction with its environment. nih.gov
Precursor in Polymerization Chemistry
This compound, a member of the alkoxysilane family, serves as a significant precursor in the synthesis of advanced polymeric materials. Its unique structure, featuring a central silicon atom bonded to four long octadecyloxy chains, allows for the formation of specialized polymers with distinct properties. The polymerization of alkoxysilanes like this compound is a complex process that generally proceeds through hydrolysis and condensation reactions. mdpi.com These reactions enable the construction of a robust siloxane (Si-O-Si) backbone, which is fundamental to the structure of silicone polymers. mdpi.com
The polymerization of alkoxysilanes, including this compound, is primarily governed by a two-step mechanism: hydrolysis followed by condensation. mdpi.com This process can be catalyzed by either an acid or a base. gelest.com
Hydrolysis: The initial step involves the reaction of the alkoxysilane's alkoxy groups (-OR) with water to form silanol (B1196071) groups (Si-OH) and the corresponding alcohol (ROH) as a byproduct. sinosil.com For this compound, this can be represented as:
Si(O(CH₂)₁₇CH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃(CH₂)₁₇OH
The rate of hydrolysis is influenced by several factors, including pH, catalyst type, and the steric hindrance of the alkoxy groups. ingentaconnect.com The long octadecyl chains in this compound would likely result in a slower hydrolysis rate compared to shorter-chain alkoxysilanes due to increased steric hindrance.
Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol in the process. mdpi.comgelest.com There are two primary condensation pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O)
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. (≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH)
The reaction conditions play a crucial role in the polymerization mechanism. Base-catalyzed hydrolysis tends to proceed with a nucleophilic attack on the silicon atom, while acid-catalyzed hydrolysis involves protonation of the alkoxy group. gelest.com These different catalytic pathways can influence the structure of the resulting polymer network. gelest.com
The use of this compound as a precursor introduces long, hydrophobic octadecyl chains into the polymer structure. This has several significant implications for the resulting material:
Hydrophobicity: The long alkyl chains impart a high degree of hydrophobicity to the polymer network. This is advantageous for applications requiring water repellency or for creating materials that have specific interactions with non-polar substances.
Flexibility and Spacing: The long, flexible octadecyl chains can act as spacers within the polymer network, influencing the distance between the siloxane crosslinks. This can lead to materials with lower crosslink density and potentially greater flexibility compared to polymers formed from shorter-chain alkoxysilanes.
Network Formation: The presence of four reactive sites on the silicon atom of this compound allows for the formation of a highly crosslinked and stable three-dimensional network. sinosil.com However, the steric bulk of the octadecyl groups can influence the kinetics of the condensation reaction, potentially leading to a more controlled and ordered network formation.
Recent advancements in polymerization techniques, such as living polymerization, have provided even finer control over polymer architecture. core.ac.uk By combining different alkoxysilane monomers, it is possible to create block copolymers with tailored properties. core.ac.ukgoogle.com For instance, incorporating a monomer like this compound could introduce specific hydrophobic blocks into a larger copolymer structure.
Contribution to Catalytic Systems and Support Materials
This compound and other long-chain alkoxysilanes are valuable in the field of catalysis, primarily for the development of catalyst supports and the modification of surfaces to enhance catalytic performance. plos.org The ability to tailor the surface properties of materials is crucial for optimizing the efficiency and selectivity of catalytic reactions. rsc.org
In heterogeneous catalysis, the catalyst is typically dispersed on a high-surface-area support material. wikipedia.org The support not only provides mechanical stability but can also influence the activity of the catalyst. rsc.orgwikipedia.org Silanes are widely used to modify the surface of common support materials like silica and alumina. wikipedia.orgacs.org
The process of modifying a support with a silane like this compound involves grafting the silane molecule onto the surface hydroxyl groups of the support material. This creates a covalent bond and results in a surface that is functionalized with the organic groups of the silane. By using this compound, a highly hydrophobic surface can be created on an otherwise hydrophilic support.
This surface modification can be advantageous for several reasons:
Improved Catalyst-Reactant Interaction: For reactions involving hydrophobic reactants, a hydrophobic support surface can enhance the interaction between the reactants and the catalyst, leading to higher reaction rates. mdpi.com
Prevention of Catalyst Leaching: By creating a stable, covalently bound surface layer, the leaching of the active catalyst from the support can be minimized, especially in liquid-phase reactions. mdpi.com
Control of Surface Polarity: The ability to tune the surface polarity of the support allows for the optimization of the catalytic environment for specific reactions.
The development of well-defined, single-site catalysts on these modified supports is an area of active research, aiming to create highly selective and efficient catalytic systems. youtube.com
The modification of surfaces with silanes has been shown to significantly impact the activity and selectivity of catalysts. rsc.orgyoutube.com The long alkyl chains provided by this compound can create a unique microenvironment at the catalyst surface.
Research has demonstrated that increasing the alkyl chain length of the silane used for surface modification can lead to higher catalytic activity. plos.org For example, in the case of lipase (B570770) immobilization, the activity of the enzyme was found to increase with the chain length of the alkyl silane used to coat magnetic nanoparticles. plos.org Lipases immobilized on nanoparticles modified with trimethoxyoctadecylsilane (a C18 silane) exhibited the highest catalytic activity. plos.org This enhancement is attributed to the favorable hydrophobic interactions between the long alkyl chains and the enzyme. plos.org
The following table summarizes the effect of alkyl chain length on the activity of immobilized lipase, demonstrating the principle that could be applied to surfaces modified with this compound.
| Surface Modifier | Alkyl Chain Length | Immobilized Lipase Activity (mol/min·mg) |
| Uncoated Fe₃O₄ | N/A | Lower Activity |
| C3-Fe₃O₄ (Propyltrimethoxysilane) | 3 | Increased Activity |
| C8-Fe₃O₄ (Octyltrimethoxysilane) | 8 | Higher Activity |
| C18-Fe₃O₄ (Trimethoxyoctadecylsilane) | 18 | 2.1 x 10⁻⁶ |
Data adapted from a study on lipase immobilization on alkyl silane modified magnetic nanoparticles. plos.org
Furthermore, silane-modified surfaces can influence the selectivity of a reaction. By creating a specific chemical environment around the active catalytic sites, it is possible to favor the formation of a desired product over others. The long octadecyl chains of this compound could sterically hinder certain reaction pathways or promote specific orientations of reactant molecules at the catalytic surface, thereby enhancing selectivity. The stability of the silane layer itself can also be a factor, with more hydrophobic layers showing greater stability, which is crucial for maintaining catalytic performance over time. acs.org
Future Research Trajectories and Interdisciplinary Outlook for Tetraoctadecyloxysilane
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The conventional synthesis of tetraalkoxysilanes, including tetraoctadecyloxysilane, often involves the alcoholysis of silicon tetrachloride. chemicalbook.com This process, while effective, generates hydrogen chloride as a byproduct, posing environmental and handling concerns. Future research is increasingly focused on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry.
One promising avenue is the direct synthesis from elemental silicon and the corresponding alcohol (octadecanol for this compound). This method eliminates the use of chlorine-based precursors, thereby representing a more environmentally benign process. researchgate.net Another green approach gaining traction is mechanochemistry, which involves the solvent-free reaction of silicon with alcohols in a high-pressure mechanochemical reactor. This technique has demonstrated high conversion rates at lower temperatures compared to traditional methods.
Enzymatic synthesis presents another innovative and sustainable pathway. The use of enzymes, such as lipases, can catalyze the transesterification of alkoxysilanes under mild conditions, offering high selectivity and reducing the need for harsh chemicals and high temperatures. nih.govorganic-chemistry.orgmdpi.com This biocatalytic approach is particularly attractive for producing high-purity organosilanes for specialized applications. Research in this area aims to identify robust enzymes and optimize reaction conditions for the synthesis of long-chain alkoxysilanes like this compound. tapi.comnih.gov
The development of these novel synthetic methods is crucial for the large-scale and environmentally responsible production of this compound. A comparative overview of potential synthetic pathways is presented in Table 1.
Table 1: Comparison of Synthetic Pathways for this compound
| Synthesis Method | Precursors | Key Advantages | Research Focus |
|---|---|---|---|
| Conventional Alcoholysis | Silicon Tetrachloride, Octadecanol | Well-established, high yield | Minimizing HCl byproduct |
| Direct Synthesis | Elemental Silicon, Octadecanol | Chlorine-free, environmentally friendly | Catalyst development, improving reaction rates |
| Mechanochemistry | Elemental Silicon, Octadecanol | Solvent-free, lower temperature, high conversion | Reactor design, process optimization |
| Enzymatic Synthesis | Shorter-chain alkoxysilane, Octadecanol | Mild conditions, high selectivity, sustainable | Enzyme screening, reaction optimization |
Advanced Characterization Techniques for In-Situ Monitoring of Material Formation
Understanding the formation and structure of this compound-based materials, such as self-assembled monolayers (SAMs), is critical for controlling their properties and performance. Future research will increasingly rely on advanced characterization techniques for in-situ and real-time monitoring of film growth and molecular organization.
Spectroscopic ellipsometry (SE) is a powerful non-destructive optical technique that can monitor the growth kinetics of thin films with sub-nanometer resolution. parksystems.comnih.gov By measuring the change in polarization of light upon reflection from a surface, SE can provide real-time information on film thickness and optical properties during the self-assembly of this compound. mpg.deresearchgate.net This allows for a detailed understanding of the different stages of monolayer formation, from initial adsorption to the final ordered structure.
Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are indispensable tools for characterizing the morphology and chemical composition of the resulting films. researchgate.netresearchgate.net AFM provides high-resolution topographical images of the surface, revealing the packing and ordering of the alkyl chains, while XPS offers quantitative information about the elemental composition and chemical bonding states at the surface. spm.com.cn Angle-resolved XPS (ARXPS) can further provide depth-profiling information, which is crucial for determining the thickness and orientation of the monolayer. unica.it
The combination of these techniques provides a comprehensive picture of the structure and formation of this compound layers. Future research will focus on integrating these techniques for multi-modal, in-situ analysis to gain deeper insights into the dynamic processes of film formation. A summary of advanced characterization techniques is provided in Table 2.
Table 2: Advanced Characterization Techniques for this compound Films
| Technique | Information Obtained | Key Advantages |
|---|---|---|
| Spectroscopic Ellipsometry (SE) | Film thickness, optical constants, growth kinetics | Non-destructive, real-time, high sensitivity |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, molecular packing | High spatial resolution, imaging in various environments |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, film thickness | Surface sensitive, quantitative chemical analysis |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation, conformational order | Sensitivity to vibrational modes of adsorbed molecules |
Development of Multiscale Computational Models for Complex Organosilane Systems
Computational modeling is becoming an increasingly vital tool for understanding the complex behavior of organosilane systems at the molecular level. Future research will focus on the development of sophisticated multiscale models that can bridge the gap between molecular interactions and macroscopic material properties. researchgate.netyoutube.comyoutube.comesf.edu
Molecular Dynamics (MD) simulations are particularly well-suited for studying the self-assembly of long-chain alkylsilanes like this compound. researchgate.net These simulations can provide detailed insights into the dynamics of film formation, including the hydrolysis and condensation reactions of the silane (B1218182) headgroups, and the ordering and packing of the long alkyl chains. ntnu.nodntb.gov.ua By simulating the interactions between the silane molecules and the substrate, MD can help to elucidate the factors that govern the final structure and properties of the self-assembled monolayer.
For larger and more complex systems, a multiscale modeling approach is necessary. torvergata.it This involves combining different levels of theory, from quantum mechanical calculations (e.g., Density Functional Theory, DFT) for describing chemical reactions at the atomic level, to coarse-grained models that can simulate the collective behavior of large numbers of molecules over longer timescales. researchgate.netscispace.com This hierarchical approach allows for a more comprehensive understanding of the entire process, from the initial precursor chemistry to the final material properties.
These computational models will play a crucial role in the rational design of new materials based on this compound, enabling the prediction of their properties and performance before they are synthesized in the lab. The goals of these computational studies are summarized in Table 3.
Table 3: Goals of Multiscale Computational Modeling for this compound Systems
| Modeling Technique | Research Goal | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms of hydrolysis and condensation | Activation energies, reaction pathways, electronic structure |
| Molecular Dynamics (MD) | Simulate self-assembly and film formation | Film thickness, molecular orientation, packing density, mechanical properties |
| Coarse-Grained (CG) Modeling | Study large-scale phenomena and long-time dynamics | Phase behavior, domain formation, interaction with nanoparticles |
Emerging Applications in Nanoscience and Advanced Functional Materials
The unique properties of this compound make it a highly promising material for a wide range of emerging applications in nanoscience and advanced functional materials. Its ability to form dense, hydrophobic, and stable coatings is central to these applications.
One of the most explored applications is the creation of superhydrophobic surfaces. mdpi.comresearchgate.netncsu.edu By creating a hierarchical micro- and nanostructure on a surface and then coating it with a low-surface-energy material like this compound, it is possible to achieve water contact angles greater than 150°, leading to self-cleaning and anti-icing properties.
In the field of nanotechnology, this compound is being investigated for the surface modification of nanoparticles. frontiersin.orgnih.govresearchgate.netmdpi.comnih.gov Coating nanoparticles with a layer of this silane can improve their dispersibility in non-polar solvents, enhance their stability, and impart new functionalities. mdpi.comresearchgate.netcore.ac.ukthno.org For example, silica (B1680970) nanoparticles functionalized with this compound can be used as building blocks for the creation of novel composite materials with tailored optical, mechanical, and thermal properties. nih.gov
Furthermore, the ordered monolayers formed by this compound can serve as templates for the controlled growth of other materials, or as ultrathin dielectric layers in nanoelectronic devices. The precise control over the thickness and properties of these layers is crucial for the development of next-generation sensors, catalysts, and energy storage devices. The potential applications are diverse and continue to expand as our understanding of this versatile molecule grows. A summary of emerging applications is presented in Table 4.
Table 4: Emerging Applications of this compound
| Application Area | Function of this compound | Potential Impact |
|---|---|---|
| Superhydrophobic Coatings | Provides low surface energy and hydrophobicity | Self-cleaning surfaces, anti-icing, corrosion resistance |
| Nanoparticle Surface Modification | Improves dispersibility, stability, and functionality | Advanced composites, targeted drug delivery, enhanced catalysis |
| Nanoelectronics | Forms ultrathin dielectric layers | Miniaturization of electronic components, improved device performance |
| Biomaterials | Creates biocompatible and protein-resistant surfaces | Medical implants, biosensors, microfluidic devices |
Q & A
Q. What are the key considerations for optimizing the synthesis of tetraoctadecyloxysilane in laboratory settings?
Answer: Synthesis optimization requires a systematic approach:
- Precursor selection : Prioritize silane precursors with controlled reactivity to minimize side reactions. For example, one-step synthesis strategies (used for similar silanes) can reduce intermediate instability .
- Statistical design : Use factorial experiments to evaluate parameters like temperature, solvent polarity, and catalyst concentration. This aligns with methodologies for minimizing experimental uncertainty in chemical synthesis .
- Characterization : Employ FTIR, NMR, and mass spectrometry to verify structural integrity and purity. Cross-reference data with computational models (e.g., Reaxys databases) to validate outcomes .
Q. How can researchers address inconsistencies in reported hydrophobicity measurements of this compound-coated surfaces?
Answer: Contradictions often arise from methodological variability. To resolve this:
- Standardize protocols : Use contact angle measurements under controlled humidity and temperature, as non-standard conditions skew results .
- Cross-validation : Compare data from atomic force microscopy (AFM) surface roughness analysis with wettability studies to isolate confounding factors like surface topography .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to published datasets to identify outliers or systematic biases .
Advanced Research Questions
Q. What advanced methodologies are suitable for studying the long-term stability of this compound in biomedical applications?
Answer: Stability studies require multi-modal approaches:
- Accelerated aging tests : Expose samples to elevated temperatures or UV radiation while monitoring hydrolysis rates via HPLC .
- In situ spectroscopic analysis : Use Raman or XPS to track siloxane bond degradation in real time, correlating findings with cytotoxicity assays .
- Computational modeling : Apply density functional theory (DFT) to predict degradation pathways under physiological conditions, validating predictions with empirical data .
Q. How can researchers reconcile conflicting data on the mechanism of this compound’s interaction with polymer matrices?
Answer: Discrepancies often stem from incomplete mechanistic models. Mitigate this by:
- Controlled interfacial studies : Use quartz crystal microbalance (QCM) to quantify adsorption kinetics, isolating contributions from covalent vs. non-covalent bonding .
- Contradiction mapping : Apply the FLOAT method (Formulate, Link, Organize, Assess, Transform) to categorize conflicting hypotheses and design targeted experiments .
- Multi-scale simulations : Combine molecular dynamics (MD) with coarse-grained models to resolve ambiguities in cross-linking behavior .
Q. What strategies are effective for analyzing this compound’s role in hybrid nanocomposite mechanical properties?
Answer: Focus on integrative methodologies:
- Structure-property relationships : Correlate silane loading percentages with tensile strength/modulus data using regression analysis .
- Failure mode analysis : Employ scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to identify fracture initiation sites influenced by silane dispersion .
- Comparative studies : Benchmark against analogous silanes (e.g., tetraethoxysilane) to isolate the impact of alkyl chain length on composite performance .
Methodological Guidelines for Data Integrity
Q. How should researchers handle reproducibility challenges in this compound-based coating experiments?
Answer: Ensure reproducibility through:
- Rigorous documentation : Record batch-specific variables (e.g., precursor purity, solvent lot) that affect self-assembly kinetics .
- Blind testing : Implement double-blind trials to eliminate observer bias in qualitative assessments (e.g., visual adhesion tests) .
- Open-data practices : Share raw datasets and processing scripts via repositories like Zenodo to facilitate independent verification .
Q. What ethical and safety protocols are critical when handling this compound in academic labs?
Answer: Prioritize safety and compliance:
- Hazard mitigation : Follow OSHA guidelines for silane handling, including inert atmosphere use and vapor pressure monitoring .
- Ethical data reporting : Disclose all negative results (e.g., failed functionalization attempts) to prevent publication bias .
- Institutional review : Submit experimental designs to ethics committees if biomedical applications involve human-derived materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
